KW-2449 is a novel multikinase inhibitor primarily developed for the treatment of certain types of leukemia, particularly those with mutations in the FMS-like tyrosine kinase 3 gene. This compound has shown significant promise in preclinical studies, demonstrating potent inhibitory effects on various kinases involved in cancer cell proliferation and survival. The development of KW-2449 was aimed at creating an orally bioavailable drug with low toxicity for patients suffering from leukemia, especially those with mutations that confer resistance to existing therapies.
KW-2449 was developed by Kyowa Hakko Kirin, a biopharmaceutical company known for its focus on innovative drug discovery. The compound's efficacy was established through extensive screening of chemical libraries against leukemia cell lines, leading to the identification of its unique kinase inhibition profile.
KW-2449 is classified as a multikinase inhibitor. It specifically targets several kinases including FLT3, ABL, and Aurora kinases. The compound is particularly effective against the ABL-T315I mutation, which is associated with resistance to traditional therapies.
The synthesis of KW-2449 involves multiple steps, typically starting from indazole derivatives. The process includes:
The synthesis employs standard organic chemistry techniques, including:
KW-2449 has a complex molecular structure characterized by an indazole core linked to various functional groups that enhance its kinase inhibition properties. The specific structural formula can be represented as follows:
Key molecular data includes:
KW-2449 primarily acts through the inhibition of kinase activity, which involves:
The compound’s mechanism involves binding to the ATP-binding site of kinases, preventing substrate phosphorylation and downstream signaling cascades essential for cell survival and proliferation.
KW-2449 exerts its therapeutic effects by:
In vitro studies show that KW-2449 has half-maximal inhibitory concentration (IC50) values as follows:
Relevant analyses have confirmed that KW-2449 maintains stability during storage and handling under recommended conditions.
KW-2449 has several significant applications in scientific research and clinical settings:
KW-2449 (molecular weight: 332.4 g/mol; CAS: 1000669-72-6) features a urea-based scaffold that enables broad yet selective kinase interactions. Its core structure contains a diphenylurea moiety linked to a substituted imidazole ring, facilitating hydrogen bonding with kinase hinge regions. This architecture allows KW-2449 to bind conserved ATP pockets while accommodating structural variations across kinases [9]. Key determinants of selectivity include:
Table 1: KW-2449 Inhibition Profiles Against Key Kinases
Target Kinase | IC₅₀ (nM) | Structural Significance |
---|---|---|
FLT3 (wild-type) | 6.6 | Binds juxtamembrane domain stabilizing inactive conformation |
ABL-T315I | 14 | Overcomes steric hindrance via compact hydrophobic interactions |
Aurora A | 48 | Targets hinge region C-H bonds with urea carbonyl |
FGFR1 | 36 | Interacts with V561/M563 in ATP pocket |
JAK2 | 150 | Moderate affinity due to divergent glycine-rich loop |
Kinase selectivity profiling reveals >100-fold preference for FLT3 and ABL mutants over structurally related kinases like PDGFRα (IC₅₀ = 1,700 nM). Molecular dynamics simulations confirm that KW-2449 adopts a U-shaped conformation when bound to FLT3-ITD, displacing catalytic lysine (K644) and disrupting ATP coordination [6] [9].
KW-2449 potently suppresses oncogenic signaling in FLT3-ITD-driven acute myeloid leukemia (AML). Mechanistically:
Table 2: KW-2449 Effects on FLT3/STAT5 Signaling in Preclinical Models
Model System | KW-2449 Dose | FLT3 Phosphorylation (% Reduction) | pSTAT5 Suppression | Functional Outcome |
---|---|---|---|---|
MOLM-13 cells | 50 nM | 98% | >95% | G₁ cell cycle arrest |
MV4-11 xenografts | 10 mg/kg/day | 85–92% | 87–94% | Tumor regression (64% vs. controls) |
Primary FLT3-ITD+ AML | 100 nM | 91% | 89% | Apoptosis in 78% blasts |
Downstream effects include:
KW-2449 overcomes two major resistance pathways in leukemia:
Synergistic effects include:
Table 3: KW-2449 Activity in Imatinib-Resistant Systems
Resistance Context | KW-2449 Target | Cellular Effect | Potency (IC₅₀/GI₅₀) |
---|---|---|---|
BCR-ABL-T315I | ABL-T315I | Dephosphorylation of CrkL | 14 nM (ABL-T315I kinase) |
Aurora B overexpression | Aurora A/B | Mitotic arrest & polyploidy | 48 nM (Aurora A); 120 nM (Aurora B) |
Primary CML-T315I | Dual ABL/Aurora | Reduced colony formation (89%) | GI₅₀ = 0.27 μM (K562-T315I cells) |
Beyond hematologic malignancies, KW-2449 modulates tyrosine kinases involved in inflammation and solid tumors:
Notably, in sepsis-induced cardiomyopathy (SIC) models:
These findings position KW-2449 as a pleiotropic modulator of inflammation through kinase-dependent and kinase-independent mechanisms.
Table 4: Summary of KW-2449's Primary Molecular Targets
Target | Biological Context | IC₅₀ (nM) | Functional Consequence |
---|---|---|---|
FLT3 | AML with ITD mutations | 6.6 | STAT5 dephosphorylation, apoptosis |
ABL-T315I | Imatinib-resistant CML | 14 | Bypasses gatekeeper mutation |
Aurora A | Mitotic dysregulation | 48 | G₂/M arrest, pHH3 reduction |
FGFR1 | Fibroblast proliferation | 36 | MAPK pathway suppression |
JAK2 | Cytokine signaling | 150 | Moderate STAT modulation |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9